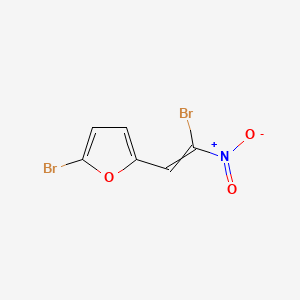

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Vue d'ensemble

Description

Elle est commercialisée à Cuba sous la marque Dermofural® et est utilisée pour traiter les infections dermatologiques . Furvina a montré une activité antimicrobienne significative contre les bactéries, les champignons et les levures en inhibant préférentiellement la synthèse protéique au site de décodage P de la sous-unité ribosomale 30S .

Méthodes De Préparation

Furvina est synthétisée selon un processus en deux étapes à partir du furfural, un aldéhyde industriel dérivé de la bagasse de canne à sucre . La voie de synthèse implique la bromation du furfural pour obtenir du 2-bromo-5-(2-bromo-2-nitrovinyl)-furane. Ce processus donne Furvina avec une pureté supérieure à 99,8 % . Les méthodes de production industrielle impliquent des paramètres stricts de contrôle qualité pour assurer la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Furvina subit diverses réactions chimiques, notamment :

Oxydation : Furvina peut être oxydée dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction : Le groupe nitro dans Furvina peut être réduit en groupe amine dans des conditions réductrices.

Substitution : Furvina peut subir des réactions de substitution, en particulier aux sites de brome, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

Furvina a une large gamme d'applications de recherche scientifique :

Médecine : Furvina est utilisée dans le traitement des infections dermatologiques en raison de son activité antimicrobienne à large spectre. Elle est également étudiée pour son utilisation potentielle dans le traitement d'autres infections bactériennes.

5. Mécanisme d'action

Furvina exerce ses effets en ciblant la petite sous-unité ribosomale des bactéries. Elle se lie à proximité ou au site de décodage P, interférant avec la liaison ribosomale de la formylméthionine-ARNt pendant la formation du complexe d'initiation 30S. Cette inhibition affecte préférentiellement la synthèse protéique par rapport à la synthèse de l'ARN, de l'ADN et de la paroi cellulaire . Furvina affiche un biais pour la nature de la base 3' du codon, inhibant efficacement la traduction lorsque l'ARNm contient le triplet d'initiation AUG canonique .

Applications De Recherche Scientifique

Antimicrobial Properties

BNEF has been identified as a potent broad-spectrum antimicrobial agent . Its effectiveness against a wide range of microorganisms, including bacteria, fungi, and algae, makes it valuable for industrial applications.

- Mechanism of Action : BNEF functions as a non-oxidizing antimicrobial, which is crucial in environments where traditional oxidizing agents like chlorine cannot be used. This property is particularly important for preserving materials in industries such as pulp and paper manufacturing, metalworking fluids, and cosmetics .

- Efficacy Studies : Research has demonstrated that BNEF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains .

Table 1: Efficacy Against Microorganisms

| Microorganism | Type | Efficacy Level |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | High |

| Staphylococcus aureus | Gram-positive | High |

| Aspergillus niger | Fungi | Moderate to High |

| Chlorella pyrenoidosa | Algae | Moderate |

Industrial Applications

BNEF's unique properties make it suitable for various industrial applications:

- Water Treatment : Its use in cooling water systems helps control microbial growth without the drawbacks associated with traditional biocides .

- Preservatives : BNEF is effective in preserving products such as latex paints and wood treatments by preventing microbial contamination .

- Antifouling Coatings : The compound has been incorporated into antifouling coatings for ships, reducing biofouling and prolonging the lifespan of marine vessels .

Medicinal Chemistry

In the realm of medicinal chemistry, BNEF shows promise due to its antimicrobial properties:

- Potential Drug Development : The compound's ability to form stable complexes with other molecules enhances its biological efficacy. This characteristic is being explored for the development of new antimicrobial drugs .

- In Vivo Studies : Experimental treatments using BNEF have been conducted on various laboratory animals to evaluate its effectiveness against infections caused by resistant bacterial strains. Results indicate a favorable safety profile and significant therapeutic potential .

Table 2: In Vivo Efficacy Studies

| Study Type | Organism Tested | Result |

|---|---|---|

| Experimental Treatment | Pseudomonas aeruginosa | Effective at 0.125% |

| Toxicological Studies | Various (Rats, Mice) | Safe up to specified doses |

Synthesis and Chemical Properties

The synthesis of BNEF involves novel methods that enhance yield and purity:

- Synthesis Methodology : A new process involves reacting furfural with bromonitromethane using primary amines as catalysts. This method minimizes the formation of impurities and maximizes the yield of the desired product .

- Chemical Structure : BNEF includes two bromine atoms and a nitroethenyl group attached to a furan ring, contributing to its unique reactivity and biological activity.

Mécanisme D'action

Furvina exerts its effects by targeting the small ribosomal subunit in bacteria. It binds at or near the P-decoding site, interfering with the ribosomal binding of formylmethionine-tRNA during the formation of the 30S initiation complex. This inhibition preferentially affects protein synthesis over RNA, DNA, and cell wall synthesis . Furvina displays a bias for the nature of the 3′-base of the codon, efficiently inhibiting translation when the mRNA contains the canonical AUG initiation triplet .

Comparaison Avec Des Composés Similaires

Furvina est comparée à d'autres dérivés nitrovinylfuraniques, tels que le 2-(2-méthyl-2-nitrovinyl)furane. Bien que les deux composés présentent une activité antimicrobienne, Furvina est unique en raison de son inhibition spécifique de la synthèse protéique au site de décodage P de la sous-unité ribosomale 30S . D'autres composés similaires comprennent :

2-(2-méthyl-2-nitrovinyl)furane : Interfère avec les systèmes de quorum-sensing chez les bactéries et potentialise l'action d'autres antibiotiques.

Furvinol® : Un médicament vétérinaire dérivé de Furvina, utilisé pour traiter les infections chez les animaux.

Le mécanisme d'action unique de Furvina et son activité antimicrobienne à large spectre en font un composé précieux à la fois en recherche scientifique et dans les applications pratiques.

Activité Biologique

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a complex organic compound characterized by a furan ring with multiple bromine and nitro substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has shown promise as a microbicide and exhibits various antimicrobial properties.

The molecular formula of this compound is . Its structural features include:

- Two bromine atoms : Enhancing reactivity.

- Nitroethenyl group : Contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through a bromination reaction involving 2-nitrovinylfuran in the presence of carbon disulfide and charcoal, which acts as a catalyst. This method has been reported to yield high-purity products with reduced environmental impact due to minimized solvent usage and controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against various microorganisms, including:

- Gram-positive bacteria : Over 500 strains tested.

- Gram-negative bacteria : More than 1500 strains.

- Fungi : Over 500 strains.

This compound has demonstrated significant efficacy in vitro, showing potential for therapeutic applications in human and veterinary medicine .

The biological activity of this compound is thought to be linked to its ability to interact with nucleophiles and electrophiles, forming stable complexes that enhance its antimicrobial efficacy. This interaction may lead to the formation of novel derivatives with improved properties.

Case Studies

- Microbicidal Activity :

- In Vitro Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromofuran | Contains a single bromine atom | Exhibits lower reactivity compared to the target compound |

| 4-Nitrofuran | Nitro group at position 4 | Known for strong antimicrobial properties |

| 5-Nitrofuran | Nitro group at position 5 | Exhibits different reactivity patterns |

| This compound | Dual bromination and nitroethenyl group | Enhanced reactivity and potential biological activity |

Propriétés

Numéro CAS |

189935-72-6 |

|---|---|

Formule moléculaire |

C6H3Br2NO3 |

Poids moléculaire |

296.90 g/mol |

Nom IUPAC |

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |

Clé InChI |

MJPPGVVIDGQOQT-HWKANZROSA-N |

SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

SMILES isomérique |

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |

SMILES canonique |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

Synonymes |

2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.